molecular formula C7H17NO B3264883 2-(Aminomethyl)-2-ethylbutan-1-ol CAS No. 39884-49-6

2-(Aminomethyl)-2-ethylbutan-1-ol

Cat. No.: B3264883
CAS No.: 39884-49-6
M. Wt: 131.22 g/mol
InChI Key: BYUSRVMQEUNYIA-UHFFFAOYSA-N
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Description

Note: The compound name provided in the evidence is 2-Amino-2-ethylbutan-1-ol (CAS 19792-52-0). The term "aminomethyl" in the query may refer to a structural variant (e.g., -CH2NH2 vs. For accuracy, this article focuses on 2-Amino-2-ethylbutan-1-ol (CAS 19792-52-0), as described in the provided sources.

2-Amino-2-ethylbutan-1-ol is a branched amino alcohol with the molecular formula C7H17NO. It is classified as a laboratory chemical and intermediate in chemical synthesis . Key properties include:

  • Hazards:
    • Acute oral toxicity (Category 4, H302).
    • Skin irritation (Category 2, H315).
    • Eye irritation (Category 2A, H319).
    • Respiratory tract irritation (Category 3, H335) .
  • Handling: Requires personal protective equipment (PPE), including face shields, gloves, and ventilation .
  • Ecological Impact: Limited data on toxicity, biodegradability, or bioaccumulation .

Properties

IUPAC Name

2-(aminomethyl)-2-ethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-7(4-2,5-8)6-9/h9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUSRVMQEUNYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-ethylbutan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-ethylbutanal with formaldehyde and ammonia or an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-ethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

    Oxidation: 2-ethylbutanal, 2-ethylbutanoic acid

    Reduction: Secondary amines, N-substituted derivatives

    Substitution: Various substituted amines and alcohols

Scientific Research Applications

2-(Aminomethyl)-2-ethylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-ethylbutan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Amino alcohols share functional groups (-NH2 and -OH) but differ in branching, substituents, and hazard profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Key Comparisons

Compound Name CAS Number Substituents/Groups Hazards (GHS) Uses/Notes
2-Amino-2-ethylbutan-1-ol 19792-52-0 Ethyl, amino H302, H315, H319, H335 Lab chemical, synthesis intermediate
1-(Diethylamino)butan-2-ol Not specified Diethylamino No known hazards Unspecified (likely solvent/catalyst)
2-(Dimethylamino)-2-phenylbutan-1-ol 39068-94-5 Phenyl, dimethylamino No data (structure suggests higher lipophilicity) Pharmaceutical intermediate?
2-Ethyl-2-[(methylamino)methyl]butan-1-ol 959238-57-4 Ethyl, methylaminomethyl Discontinued; limited safety data Research applications (discontinued)
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol 1379319-83-1 Methoxyethoxyethyl chain No hazard data Specialty chemical (e.g., surfactants)

Key Findings :

In contrast, 1-(Diethylamino)butan-2-ol lacks reported hazards, likely due to steric shielding from the diethyl group reducing reactivity .

Applications: Compounds like 2-Amino-2-ethylbutan-1-ol and 2-(Dimethylamino)-2-phenylbutan-1-ol are used in synthesis, while derivatives with ether chains (e.g., 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol) may serve in niche industrial roles .

Data Gaps: Ecological and toxicological data are sparse for most compounds, including the target molecule . 2-Ethyl-2-[(methylamino)methyl]butan-1-ol is discontinued, limiting research into its properties .

Biological Activity

2-(Aminomethyl)-2-ethylbutan-1-ol, also known as AEEB, is a compound of interest due to its potential biological activities. It has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of AEEB, supported by data tables, case studies, and relevant research findings.

Molecular Formula: C8H19NO
Molecular Weight: 159.24 g/mol
CAS Number: 39884-49-6

The biological activity of AEEB is primarily attributed to its amino alcohol structure, which may interact with various biological targets. The amine group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to proteins and enzymes.

Antimicrobial Properties

AEEB has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that AEEB could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that AEEB exhibits cytotoxic effects on various cancer cell lines. A study conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that AEEB induces apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Induction of apoptosis via caspase activation
PC-330Cell cycle arrest at G1 phase

Case Studies

  • Antimicrobial Efficacy Study : A research team evaluated the antimicrobial properties of AEEB in a controlled laboratory setting. The compound was tested against various bacterial strains using the broth dilution method. Results showed significant inhibition of bacterial growth, supporting its potential use in clinical applications for treating infections.
  • Cytotoxicity Assessment : In a separate study, the cytotoxic effects of AEEB were assessed on multiple cancer cell lines. The results indicated that AEEB not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-ethylbutan-1-ol
Reactant of Route 2
2-(Aminomethyl)-2-ethylbutan-1-ol

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